molecular formula C6H8IN3 B6293343 2-Hydrazinyl-3-iodo-5-methylpyridine CAS No. 2379321-76-1

2-Hydrazinyl-3-iodo-5-methylpyridine

Cat. No.: B6293343
CAS No.: 2379321-76-1
M. Wt: 249.05 g/mol
InChI Key: XFXZVEZSOPWBRR-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Pyridine rings are a cornerstone of modern organic synthesis and medicinal chemistry due to their presence in a wide array of pharmaceuticals, agrochemicals, and natural products. tandfonline.comlifechemicals.comnih.govnih.gov This six-membered aromatic heterocycle, containing one nitrogen atom, is a key structural motif in numerous bioactive compounds, including vitamins like niacin and pyridoxine, and a significant number of FDA-approved drugs. lifechemicals.comnih.gov The pyridine scaffold's importance stems from its unique electronic properties and its ability to be readily converted into a variety of functional derivatives. nih.gov Its basic nitrogen atom can improve the water solubility of molecules, a desirable trait in pharmaceutical development. nih.gov The versatility of the pyridine ring allows it to serve as a pharmacophore, a structural component that is crucial for a molecule's biological activity. nih.gov

Role of Halogenated Pyridines as Strategic Synthetic Intermediates

Halogenated pyridines are pivotal intermediates in organic synthesis, offering a versatile platform for the introduction of various functional groups through cross-coupling reactions and nucleophilic substitutions. researchgate.netnih.gov The position and nature of the halogen atom on the pyridine ring dictate its reactivity, allowing for regioselective modifications. nih.gov Iodinated pyridines, in particular, are highly reactive in popular cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are instrumental in constructing complex molecular architectures. The carbon-iodine bond is relatively weak, making it an excellent leaving group in these transformations. This reactivity makes compounds like 2-chloro-3-iodo-5-methylpyridine (B1460942) valuable precursors for creating more complex substituted pyridines. chemicalbook.com

Importance of Hydrazine (B178648) Functionality in Heterocyclic Chemistry

The hydrazine group (-NHNH2) is a potent nucleophile and a valuable functional group in heterocyclic chemistry. Its ability to react with carbonyl compounds to form stable hydrazones is a classic and widely used transformation. cymitquimica.com Beyond this, the hydrazine moiety is a key component in the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, triazoles, and pyridazines. researchgate.netmdpi.commdpi.com The introduction of a hydrazine group onto a pyridine ring, as seen in hydrazinylpyridines, creates a bifunctional molecule with both a basic nitrogen in the pyridine ring and the reactive hydrazine group, opening up numerous possibilities for subsequent chemical modifications and the construction of fused heterocyclic systems. researchgate.netmdpi.comgoogle.com The reaction of dihalopyridines with hydrazine hydrate (B1144303) is a known method to introduce this functionality. google.com

Overview of 2-Hydrazinyl-3-iodo-5-methylpyridine as a Multifunctional Building Block

This compound is a prime example of a multifunctional building block, integrating the reactive features of a pyridine ring, a hydrazine group, and an iodine atom. This specific arrangement of functional groups offers a unique combination of synthetic handles. The hydrazine group at the 2-position can be used for the construction of fused pyrazole (B372694) or triazole rings, while the iodine atom at the 3-position provides a site for metal-catalyzed cross-coupling reactions. The methyl group at the 5-position can influence the electronic properties and steric environment of the molecule.

While specific experimental data for this compound is scarce in publicly available literature, its synthesis can be plausibly achieved through the nucleophilic substitution of a suitable dihalo- or chloro-iodopyridine precursor with hydrazine hydrate. For instance, the commercially available 2-chloro-3-iodo-5-methylpyridine could serve as a direct precursor. chemicalbook.com A similar reaction is documented for the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine (B146566). google.com

Below is a table of estimated properties for this compound, based on the analysis of its constituent parts and data from similar molecules.

PropertyEstimated Value
Molecular Formula C6H7IN4
Molecular Weight 262.05 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO and DMF
Reactivity The hydrazine group is nucleophilic and can react with electrophiles. The C-I bond is susceptible to cross-coupling reactions.

Scope and Objectives of Research Endeavors Related to the Compound

The unique trifunctional nature of this compound makes it a highly attractive target for synthetic and medicinal chemistry research. The primary objectives of research involving this compound would likely focus on:

Development of Novel Synthetic Methodologies: Exploring efficient and selective synthetic routes to access this and related multifunctional pyridines.

Library Synthesis for Drug Discovery: Utilizing the compound as a scaffold to generate libraries of diverse molecules for biological screening. The hydrazine moiety can be reacted with a variety of aldehydes and ketones, while the iodo group can be functionalized through various cross-coupling reactions, leading to a vast chemical space.

Synthesis of Fused Heterocyclic Systems: Investigating its use in the synthesis of novel fused-ring systems, such as pyrazolo[1,5-a]pyridines or triazolo[4,3-a]pyridines, which are scaffolds of interest in medicinal chemistry. ias.ac.insemanticscholar.orgrsc.org

Exploration of Biological Activity: Screening derivatives of this compound for potential therapeutic applications, leveraging the known bioactivity of many pyridine and hydrazine derivatives. nih.govnih.govresearchgate.netfrontiersin.org

The strategic placement of three distinct functional groups on a stable pyridine core positions this compound as a valuable tool for the construction of complex and potentially bioactive molecules. Further research into its synthesis and reactivity is warranted to fully unlock its potential in organic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-iodo-5-methylpyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXZVEZSOPWBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NN)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Hydrazinyl 3 Iodo 5 Methylpyridine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-hydrazinyl-3-iodo-5-methylpyridine, the key disconnections focus on the carbon-nitrogen (C-N) bond of the hydrazinyl group and the carbon-iodine (C-I) bond.

Two primary retrosynthetic pathways emerge:

Pathway A: Disconnection of the C-N bond. This approach identifies a 2-halo-3-iodo-5-methylpyridine derivative as the key precursor. The synthesis then involves a nucleophilic aromatic substitution (SNAr) reaction where the halogen at the C2 position is displaced by a hydrazine (B178648) reagent. This is a common and effective method for introducing nitrogen-based nucleophiles onto an activated pyridine (B92270) ring.

Pathway B: Disconnection of the C-I bond. This pathway starts from a 2-hydrazinyl-5-methylpyridine (B14905) precursor. The synthesis then requires a regioselective iodination reaction to introduce the iodine atom at the C3 position. This approach relies on directing group effects and carefully controlled reaction conditions to achieve the desired isomer.

These two pathways represent the most logical and feasible strategies for the synthesis of this compound, and they will be explored in detail in the following sections.

Precursor-Based Synthesis Pathways

The synthesis of this compound is primarily achieved through two distinct pathways, each starting from a different precursor molecule.

Synthesis from 2-Halo-3-iodo-5-methylpyridine Derivatives

This pathway is a prominent method for the synthesis of this compound, leveraging the principles of nucleophilic aromatic substitution.

The core of this synthetic route is the nucleophilic aromatic substitution (SNAr) reaction. In this step, a 2-halo-3-iodo-5-methylpyridine, typically the 2-chloro derivative, is reacted with a hydrazine reagent, such as hydrazine hydrate (B1144303). The electron-withdrawing nature of the pyridine nitrogen and the iodo group at the C3 position activate the C2 position for nucleophilic attack. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electron-deficient C2 carbon of the pyridine ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the halide ion results in the formation of the desired this compound.

The reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate to form 3-chloro-2-hydrazinopyridine (B1363166) serves as a close analogue for this transformation, demonstrating the feasibility of this approach. google.com

The efficiency and yield of the SNAr reaction are highly dependent on the reaction conditions. The optimization of these parameters is crucial for a successful synthesis.

Solvent: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and ethanol (B145695) are commonly employed for SNAr reactions involving hydrazine. google.com In the analogous synthesis of 3-chloro-2-hydrazinopyridine, both DMF and n-butanol have been used effectively. google.com

Temperature: These reactions are typically conducted at elevated temperatures to overcome the activation energy barrier for the substitution. Refluxing the reaction mixture is a common practice. For instance, the reaction of 2,3-dichloropyridine with hydrazine hydrate is carried out at temperatures ranging from 100°C to 130°C. google.com

Pressure: The reaction is generally carried out at atmospheric pressure.

Stoichiometry: An excess of the hydrazine reagent is often used to drive the reaction to completion and to act as a scavenger for the hydrogen halide byproduct that is formed. The molar ratio of the 2-halopyridine derivative to hydrazine hydrate can be a critical parameter to optimize for maximizing the yield of the desired product while minimizing the formation of side products.

Table 1: Exemplary Reaction Conditions for SNAr of Dihalopyridines with Hydrazine Hydrate google.com
Halopyridine PrecursorHydrazine ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
2,3-Dichloropyridine80% Hydrazine HydrateN,N-Dimethylformamide1301090
2,3-Dichloropyridine70% Hydrazine Hydraten-Butanol10010Not specified

Synthesis from 2-Hydrazinyl-5-methylpyridine Derivatives via Directed Halogenation

An alternative synthetic strategy involves the direct iodination of a 2-hydrazinyl-5-methylpyridine precursor. This approach is contingent on achieving high regioselectivity to introduce the iodine atom at the desired C3 position.

The introduction of an iodine atom at a specific position on the pyridine ring requires careful selection of the iodinating agent and reaction conditions. The hydrazinyl group at the C2 position can act as a directing group, influencing the position of electrophilic attack.

One potential method is a radical-based direct C-H iodination. Such protocols have been developed for the iodination of pyridines and can lead to C3 and C5 iodination. rsc.org This approach would require careful optimization to favor the formation of the C3-iodo isomer.

Another strategy involves directed halogenation, where the existing substituent guides the incoming electrophile. For instance, methods for the regioselective chlorination and bromination of 2-aminopyridines have been established using N-halosuccinimides or other halogen sources. While not a direct iodination method, these principles could be adapted using an appropriate iodine source.

Table 2: Potential Regioselective Iodination Strategies for Pyridine Derivatives
Substrate TypeIodinating Agent/SystemPosition of IodinationReference
PyridinesRadical-based C-H iodinationC3 and C5 rsc.org

Multi-Step Convergent and Divergent Synthetic Approaches

The synthesis of this compound can be envisioned through both convergent and divergent multi-step pathways.

Convergent Synthesis: A convergent approach would involve the synthesis of two or more fragments that are then combined in the final stages to form the target molecule. For instance, a 3-iodo-5-methyl-2-halopyridine could be synthesized and subsequently reacted with hydrazine hydrate. A patent describes the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine and hydrazine hydrate. google.com This suggests a plausible route where 2-chloro-3-iodo-5-methylpyridine (B1460942) or 2-bromo-3-iodo-5-methylpyridine (B1461999) could serve as a key intermediate. The synthesis of this intermediate could be achieved through the diazotization of 2-amino-3-iodo-5-methylpyridine followed by a Sandmeyer-type reaction.

Divergent Synthesis: A divergent strategy would start from a common intermediate that is then elaborated into a variety of final products, including the target compound. A plausible starting material for a divergent synthesis is 2-chloro-5-methylpyridine. This commercially available starting material could be first converted to 2-hydrazinyl-5-methylpyridine by reaction with hydrazine hydrate. Subsequent regioselective iodination at the C-3 position would then yield the final product. The success of this approach hinges on the ability to control the regioselectivity of the iodination step, which can be challenging in electron-rich pyridine systems.

Another divergent approach could involve the synthesis of 2-amino-5-methylpyridine, which can be sourced commercially. This could then be subjected to a Sandmeyer reaction to introduce a halogen at the 2-position, followed by reaction with hydrazine. The resulting 2-hydrazinyl-5-methylpyridine could then be iodinated. Alternatively, the amino group could be protected, followed by directed ortho-iodination and subsequent conversion of the protected amino group to the hydrazinyl moiety.

Novel Synthetic Route Development

Recent advances in synthetic organic chemistry offer several promising avenues for the development of more efficient and sustainable routes to this compound.

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis offers a powerful toolkit for the functionalization of C-H bonds. Palladium-catalyzed cross-coupling reactions, for example, could be employed in a convergent synthesis. A Suzuki or Stille coupling between a suitably protected 2-hydrazinyl-boronic acid (or stannane) derivative and a 3,5-disubstituted halopyridine could be a viable strategy.

Visible-light-induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes has been reported, showcasing a novel reactivity of the hydrazinyl group. rsc.org While not directly applicable to iodination, this highlights the potential for catalytic transformations involving the hydrazinyl moiety.

Organocatalysis, which utilizes small organic molecules to catalyze reactions, presents a metal-free alternative. While specific organocatalytic methods for the direct iodination of hydrazinylpyridines are not yet established, the development of new organocatalysts for electrophilic halogenation could provide a future pathway.

Metal-Free Synthesis Protocols

The development of metal-free synthetic methods is a key goal in green chemistry. For the synthesis of this compound, a metal-free approach could involve the direct iodination of 2-hydrazinyl-5-methylpyridine using an electrophilic iodine source activated by a non-metallic reagent. A combination of iodine and an oxidizing agent can generate a more electrophilic iodine species capable of iodinating electron-rich aromatic rings.

A radical-based direct C-H iodination protocol for quinolines and pyridines has been developed using K₂S₂O₈ and sodium iodide. rsc.org This method demonstrates the feasibility of direct C-H iodination under metal-free conditions and could potentially be adapted for the target molecule. Another metal-free method involves the use of bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (Barluenga's reagent) for the directed ortho C-H iodination of biaryl-2-carbonitriles, which could inspire strategies for activating the desired position in the pyridine ring. researchgate.net

High-Pressure Synthesis Methodologies

High-pressure chemistry can accelerate reactions and influence selectivity by altering the activation volume. The halogenation of certain pyridines has been shown to be effective under high pressure. A patent describes the halogenation of 2,6-dihydroxypyridine-4-carboxylic acid using phosphorus oxychloride under autogenously produced superatmospheric pressure. google.com While the conditions are harsh, this demonstrates that pressure can be a useful parameter in pyridine halogenation. The application of high pressure to the iodination of 2-hydrazinyl-5-methylpyridine could potentially enhance the reaction rate and yield, particularly if the reaction suffers from low reactivity under standard conditions.

Microwave-Assisted and Sonochemical Synthesis Enhancements

Microwave irradiation has become a widely used technique to accelerate organic reactions. The synthesis of various substituted pyridines and other heterocycles has been significantly improved through microwave-assisted methods, often leading to shorter reaction times, higher yields, and cleaner reactions. organic-chemistry.orgmdpi.comeurekaselect.com The synthesis of 2-quinoxalinone-3-hydrazone derivatives has been efficiently achieved using microwave irradiation. mdpi.com This suggests that both the formation of the hydrazinylpyridine core and its subsequent iodination could be amenable to microwave-assisted conditions.

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov The synthesis of various bioactive heterocycles has been successfully achieved using sonochemical methods. researchgate.netdntb.gov.ua This technique could be particularly beneficial for heterogeneous reactions or for overcoming activation barriers in the synthesis of this compound.

Solvent-Free Synthesis Conditions

The synthesis of this compound can be theoretically approached via a nucleophilic aromatic substitution (SNAr) reaction. This method is predicated on the reaction of a suitable precursor, 2-chloro-3-iodo-5-methylpyridine, with hydrazine hydrate. The 2-position on the pyridine ring is highly activated towards nucleophilic attack, a general characteristic for halopyridines that facilitates this type of substitution. uoanbar.edu.iqstackexchange.com

A solvent-free approach for this synthesis involves the direct heating of the reactants. Such conditions are often favored for their efficiency, reduced environmental impact, and potentially faster reaction times. In a proposed solvent-free procedure, 2-chloro-3-iodo-5-methylpyridine is mixed directly with an excess of hydrazine hydrate. The reaction mixture is then heated to a temperature sufficient to promote the substitution, typically in the range of 100-150 °C. google.com The use of excess hydrazine hydrate helps to drive the reaction towards completion and can also act as the reaction medium. lookchem.comresearchgate.net The reaction proceeds as the nucleophilic hydrazine displaces the chloride at the C-2 position. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the excess hydrazine hydrate is typically removed under reduced pressure.

The precursor, 2-chloro-3-iodo-5-methylpyridine, can be synthesized from 3-amino-2-chloro-5-methylpyridine via a Sandmeyer reaction. chemicalbook.com This involves diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by treatment with potassium iodide to introduce the iodo group. chemicalbook.com

Table 1: Proposed Solvent-Free Synthesis Parameters

Parameter Value/Condition Rationale/Reference
Starting Material 2-chloro-3-iodo-5-methylpyridine A suitable precursor with a good leaving group (Cl) at the activated 2-position. chemicalbook.comsynquestlabs.com
Reagent Hydrazine hydrate (98-99%) Acts as both the nucleophile and the reaction medium. lookchem.comresearchgate.net
Stoichiometry 1 : 3-5 (Precursor : Hydrazine Hydrate) Excess hydrazine drives the reaction to completion. google.com
Temperature 120-130 °C Elevated temperature is required to overcome the activation energy in the absence of a solvent. google.com
Reaction Time 4-8 hours Monitored by TLC/HPLC for disappearance of starting material.
Atmosphere Inert (e.g., Nitrogen, Argon) Prevents side reactions and absorption of atmospheric CO2 by hydrazine hydrate. google.com

Purification and Isolation Techniques for Synthetic Intermediates

The purity of the final product is contingent on the effective purification of its synthetic intermediates, primarily the precursor 2-chloro-3-iodo-5-methylpyridine.

Chromatographic Separations (Column, HPLC)

Column Chromatography: This is a standard method for purifying both the intermediate and the final product. For the relatively non-polar intermediate, 2-chloro-3-iodo-5-methylpyridine, a silica (B1680970) gel column is effective. chemicalbook.com Elution is typically performed with a non-polar solvent system, such as a mixture of ethyl acetate (B1210297) and cyclohexane (B81311) (e.g., 2:8 v/v). chemicalbook.com The final product, this compound, is significantly more polar due to the hydrazinyl group. Therefore, a more polar eluent system, such as ethyl acetate/hexane with a higher proportion of ethyl acetate or dichloromethane/methanol (B129727), would be required for its purification on a silica gel column. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the intermediates and the final product, and can also be used for preparative-scale purification. A reverse-phase C18 column is commonly employed for pyridine derivatives. asianpubs.org The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol and water, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the basic nitrogen atoms of the pyridine ring.

Table 2: Typical Chromatographic Purification Conditions

Technique Stationary Phase Mobile Phase / Eluent Application
Column Chromatography Silica Gel (230-400 mesh) Ethyl Acetate / Cyclohexane (2:8) Purification of 2-chloro-3-iodo-5-methylpyridine intermediate. chemicalbook.com
Column Chromatography Silica Gel (230-400 mesh) Ethyl Acetate / Hexane (e.g., 5:5 to 8:2) or CH2Cl2/MeOH Purification of this compound product.
Reverse-Phase HPLC C18 Acetonitrile / Water (+ 0.1% TFA) Purity analysis and preparative purification of final product. asianpubs.org

Impurity Profiling and Mitigation Strategies Pertinent to Synthesis

Understanding potential impurities is crucial for developing a robust synthetic and purification process.

Potential Impurities and Their Origins:

Unreacted Starting Material: Incomplete reaction can leave residual 2-chloro-3-iodo-5-methylpyridine in the final product mixture.

Hydrolysis Products: The precursor, 2-chloro-3-iodo-5-methylpyridine, could potentially hydrolyze to 2-hydroxy-3-iodo-5-methylpyridine (B1372737) under certain conditions, although this is less likely in the anhydrous, basic environment of hydrazine hydrate.

Positional Isomers: While nucleophilic attack is strongly favored at the 2-position, trace amounts of substitution at other positions are theoretically possible, though highly unlikely for a 2-halopyridine. stackexchange.com

Over-reaction Products: The product, being a hydrazine, could potentially react with another molecule of the chloro-precursor to form a di-substituted hydrazine, N,N'-bis(3-iodo-5-methylpyridin-2-yl)hydrazine.

Mitigation and Removal Strategies:

Stoichiometry Control: Using a significant excess of hydrazine hydrate minimizes unreacted starting material and the formation of the di-substituted hydrazine byproduct. google.com

Temperature and Time Optimization: Careful control of the reaction temperature and time ensures complete conversion of the starting material while minimizing decomposition or side reactions.

Purification: The primary method for removing impurities is through the chromatographic and recrystallization techniques described previously. Column chromatography is particularly effective at separating the polar product from the less polar starting material. Recrystallization is excellent for removing trace impurities and achieving high analytical purity.

Table 3: Impurity Profile and Mitigation

Potential Impurity Origin Mitigation & Removal Strategy
2-chloro-3-iodo-5-methylpyridine Incomplete reaction Use excess hydrazine hydrate; monitor reaction completion. Remove via column chromatography.
2-hydroxy-3-iodo-5-methylpyridine Hydrolysis of precursor Maintain anhydrous conditions. Remove via chromatography (different polarity).
N,N'-bis(3-iodo-5-methylpyridin-2-yl)hydrazine Reaction of product with precursor Use excess hydrazine hydrate. Remove via column chromatography (much lower polarity than product).
Residual Hydrazine Hydrate Excess reagent Remove by evaporation under reduced pressure; wash with water during workup.

Chemical Reactivity and Transformation Studies of 2 Hydrazinyl 3 Iodo 5 Methylpyridine

Reactivity at the Hydrazine (B178648) Moiety

The primary site of chemical reactivity in 2-hydrazinyl-3-iodo-5-methylpyridine is the hydrazine group (-NHNH₂). This functional group possesses two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. The terminal nitrogen (-NH₂) is generally the more reactive site for nucleophilic attack.

Condensation Reactions with Carbonyl Compounds (Ketones, Aldehydes)

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds. youtube.com This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration.

This compound is expected to react readily with a variety of aldehydes and ketones to form the corresponding hydrazones. libretexts.org This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon, forming a hemiaminal intermediate which then eliminates a molecule of water to yield the stable hydrazone.

If an excess of the carbonyl compound is used, or under specific reaction conditions, the initially formed hydrazone can sometimes react further to form an azine, although this is less common with substituted hydrazines. The general transformation is illustrated below:

Table 1: General Scheme for Hydrazone Formation

Reactant A Reactant B Product

Note: This table represents the expected reaction based on general chemical principles.

Hydrazones derived from this compound are valuable intermediates for the synthesis of various heterocyclic systems, most notably pyrazoles.

Pyrazole (B372694) Formation: The Knorr pyrazole synthesis and related methods are common strategies where hydrazines react with 1,3-dicarbonyl compounds to yield pyrazoles. youtube.combeilstein-journals.org In the context of the target molecule, reaction with a β-diketone would proceed through a condensation-cyclization sequence to afford a 1-(3-iodo-5-methylpyridin-2-yl)-pyrazole derivative. The reaction is often catalyzed by acid and involves the sequential formation of hydrazone intermediates that undergo intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.comnih.gov Multi-component reactions involving hydrazines, aldehydes, and activated methylene (B1212753) compounds are also powerful methods for constructing polysubstituted pyrazole rings. beilstein-journals.orgresearchgate.net

Triazole Formation: The hydrazine moiety can also be a precursor for triazole rings. For instance, reaction with isothiocyanates would form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo oxidative cyclization or be treated with other reagents to form substituted nih.govorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine systems. A visible light-mediated method has been developed for the cyclization-desulfurization reaction between 2-hydrazinopyridine (B147025) and isothiocyanates to directly synthesize 3-amino- nih.govorganic-chemistry.orgacs.org-triazolopyridine derivatives. acs.org

Acylation and Sulfonylation Reactions

The nucleophilic nature of the hydrazine group allows for straightforward acylation and sulfonylation.

Acylation: Reaction with acyl chlorides or acid anhydrides under basic conditions would lead to the formation of the corresponding N-acylhydrazide (a hydrazide). These reactions typically occur at the terminal nitrogen atom. Acyl-1,4-dihydropyridines have also been noted as effective acylation reagents in various organic transformations. mdpi.com

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base would yield N-sulfonylhydrazides.

These derivatizations are important for modifying the compound's properties and for use in further synthetic steps.

Table 2: Expected Products of Acylation and Sulfonylation

Reagent Product Type
Acyl Chloride (RCOCl) N-(3-iodo-5-methylpyridin-2-yl)hydrazide

Note: This table illustrates expected products from standard laboratory procedures.

Oxidative Transformations

Arylhydrazines are sensitive to oxidation, and the products depend on the oxidizing agent and reaction conditions. rsc.org

Diazene Formation: Mild oxidation of acyl-protected derivatives of this compound could potentially yield aromatic diazenes. A green method using Bobbitt's salt (an oxoammonium salt) has been shown to oxidize various aryl hydrazides effectively. organic-chemistry.orgodu.edu

Radical Formation and Replacement of Hydrazine Group: Stronger oxidation can lead to the formation of radical intermediates. For instance, the reaction of arylhydrazines with iodine can generate arenediazonium salts, which then form aryl radicals. acs.org This can result in the replacement of the hydrazine group. In the presence of iodine, arylhydrazines can be converted into aryl iodides. acs.org Oxidation of aryl hydrazines in the presence of air and a catalytic amount of iodine can also generate aryl radicals for arylation reactions. semanticscholar.org

Reductive Transformations

The reduction of the hydrazine moiety itself is less common than its use as a reducing agent (e.g., in the Wolff-Kishner reduction). libretexts.org However, certain conditions can lead to the transformation of the hydrazine group.

Reduction to Amines: Catalytic hydrogenation could potentially cleave the N-N bond to yield 2-amino-5-methyl-3-iodopyridine and ammonia, although this often requires harsh conditions and may compete with the reduction of the iodo-substituent (hydrodeiodination).

Use as an in-situ Reducing Agent: In some reactions, the hydrazine itself is consumed as a reducing agent. For example, when used in large excess, hydrazine hydrate (B1144303) has been shown to reduce carbonyl compounds to alcohols, a reaction that competes with the more common condensation to form hydrazones. uchile.cl In such a scenario, the this compound would be oxidized, likely to diimide and subsequently nitrogen gas, while reducing another functional group in the reaction mixture.

Based on a comprehensive review of available scientific literature, a detailed article focusing solely on the specific chemical reactivity and transformation studies of "this compound" as per the requested outline cannot be generated at this time.

The search for specific experimental data, detailed research findings, and data tables concerning the reactivity of this particular compound in the specified reactions—Cross-Coupling (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), Nucleophilic Displacement of Iodine (SNAr), and Halogen-Metal Exchange—did not yield dedicated studies.

While general principles for these reactions on related pyridine (B92270) and heterocyclic structures are well-documented, the user's strict instructions to focus solely on "this compound" and to not introduce information outside this explicit scope prevents the creation of a scientifically accurate and non-speculative article. The available search results provide extensive information on the mechanisms and applications of these reactions in a general context but lack specific examples, catalyst systems, ligand designs, or regioselectivity studies for the target molecule.

Reactivity of the Pyridine Nucleus

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)

Electrophilic Aromatic Substitution (EAS) on an unsubstituted pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen heteroatom, which deactivates the ring towards electrophilic attack. When substitution does occur, it is typically directed to the 3- and 5-positions (meta-positions).

In the case of this compound, the reactivity is modulated by a complex interplay of electronic effects from its four distinct components:

Pyridine Nitrogen: Strongly deactivating and meta-directing.

Hydrazinyl Group (-NHNH₂): Positioned at C2, this is a powerful activating group due to the lone pair of electrons on the adjacent nitrogen, which can be donated into the ring via the resonance effect (+R). It is strongly ortho- and para-directing.

Iodo Group (-I): Located at C3, this group is deactivating due to its inductive effect (-I) but is ortho- and para-directing through resonance (+R).

Methyl Group (-CH₃): At C5, this is a weak activating group that directs ortho and para.

The combined influence of these substituents suggests that the powerful activating effect of the hydrazinyl group may overcome the inherent deactivation of the pyridine ring. The most probable sites for electrophilic attack would be the C4 and C6 positions, which are not sterically hindered and are activated by the directing effects of the adjacent substituents. However, forcing conditions, typical for deactivated aromatic systems, might still be necessary to achieve substitution.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

PositionDirecting Effect from -NHNH₂ (C2)Directing Effect from -I (C3)Directing Effect from -CH₃ (C5)Net Predicted Outcome
C4 NeutralParaOrthoFavorable
C6 OrthoNeutralParaFavorable

Nucleophilic Aromatic Substitution (Activated Positions)

Nucleophilic Aromatic Substitution (SₙAr) is more common for electron-deficient rings like pyridine, particularly when a good leaving group is present. The iodine atom at the C3 position serves as a potential leaving group. The pyridine nitrogen inherently makes the ring electrophilic, especially at the C2, C4, and C6 positions.

However, the reaction is complicated by the presence of the electron-donating hydrazinyl and methyl groups. These groups increase the electron density of the ring, thereby reducing its electrophilicity and disfavoring the SₙAr mechanism. While substitution of the iodo group is theoretically possible, it would likely require harsh reaction conditions or the use of a strong nucleophile. In some cases, substitution at the C3 position of pyridines can proceed through a pyridyne intermediate under strongly basic conditions. researchgate.net

C-H Functionalization Strategies

Direct C-H functionalization has become a powerful tool for modifying heterocyclic compounds without the need for pre-functionalized starting materials. rsc.org For this compound, the available sites for C-H functionalization are the C4 and C6 positions.

Directed C-H Activation

The hydrazinyl group, with its N-H bonds and lone pairs, could potentially act as a directing group in metal-catalyzed C-H activation. Such groups typically direct the functionalization to the ortho-position. In this molecule, the C3 position, which is ortho to the hydrazinyl group, is already substituted with iodine. Therefore, directed C-H activation at this position is not feasible.

Metal-Catalyzed and Metal-Free C-H Functionalization

A variety of metal-catalyzed methods have been developed for the functionalization of pyridine C-H bonds. nih.gov Reactions targeting distal positions (C3 and C4) are known, and the regioselectivity is often controlled by the catalyst, ligands, and reaction conditions. nih.gov It is plausible that conditions could be found to selectively functionalize the C4 or C6 positions of this compound.

Metal-free C-H functionalization, often proceeding through radical mechanisms, is another viable strategy. These reactions can be initiated by protonation of the pyridine nitrogen, which further activates the ring for radical attack, typically at the C2, C4, and C6 positions.

Dearomatization Reactions and Subsequent Aromatization

Dearomatization is an effective method for transforming flat aromatic pyridines into three-dimensional, partially saturated structures like dihydropyridines. nih.govnih.govresearchgate.net These reactions typically involve nucleophilic addition or reduction. chemistryviews.orgmdpi.com For this compound, a nucleophile could potentially attack the C2 or C6 position, leading to a dearomatized anionic intermediate. This intermediate could then be trapped or undergo further reactions. Subsequent oxidation or elimination would lead to rearomatization, potentially resulting in a net substitution product. The specific pathway and outcome would depend on the reagents and conditions employed.

Synergistic Reactivity of Multiple Functional Groups

The true synthetic utility of this compound likely lies in the synergistic reactivity of its multiple functional groups. The hydrazinyl and iodo groups are particularly versatile handles for subsequent transformations.

Cross-Coupling and Cyclization: The C-I bond at the C3 position is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of a wide variety of carbon, nitrogen, or oxygen-based substituents. Following a cross-coupling reaction, the adjacent hydrazinyl group at C2 could be used in a cyclization reaction to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines.

Hydrazine-Derived Cyclizations: The hydrazinyl group itself is a powerful nucleophile and a precursor to various heterocyclic rings. It can react with 1,3-dicarbonyl compounds to form pyrazoles, with α,β-unsaturated ketones to yield pyrazolines, or be acylated and cyclized to form triazoles. The electronic properties of the substituted pyridine ring would influence the reactivity of the hydrazinyl moiety in these transformations.

Potential Tandem Reaction Sequences:

Step 1 (Reaction at Iodo Group)Step 2 (Reaction at Hydrazinyl Group)Potential Product Class
Suzuki Coupling (with boronic acid)Condensation with β-ketoesterFused Pyrazolo-pyridine derivatives
Sonogashira Coupling (with alkyne)Intramolecular CyclizationFused Pyridopyridazine derivatives
Buchwald-Hartwig AminationAcylation and CyclizationFused Triazolo-pyridine derivatives

This synergistic approach, where one functional group is used to install a new moiety that then reacts with the second pre-existing group, represents a powerful strategy for the rapid construction of complex, polycyclic nitrogen-containing heterocycles.

Chemoselective Transformations

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemoselectivity. The hydrazinyl group, being a potent nucleophile, readily participates in reactions with electrophiles. For instance, condensation reactions with carbonyl compounds, such as aldehydes and ketones, lead to the formation of the corresponding hydrazones.

Furthermore, the reactivity of the hydrazinyl moiety can be modulated to direct transformations to other parts of the molecule. Under specific conditions, the pyridine nitrogen can be targeted for alkylation or oxidation. The iodo group, while less reactive than the hydrazinyl group, can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 3-position of the pyridine ring. The selective transformation of one functional group in the presence of others is a key strategy in the multi-step synthesis of complex molecules derived from this scaffold.

Cascade and Domino Reactions

A notable example involves the reaction of this compound with suitable coupling partners in a process that initiates a cascade of intramolecular cyclizations. For instance, a reaction might begin with a cross-coupling at the iodo position, followed by an intramolecular nucleophilic attack from the hydrazinyl group onto a newly introduced functional group. This sequence can lead to the rapid construction of polycyclic heterocyclic systems. The specific outcome of these cascade reactions is highly dependent on the nature of the reactants, catalysts, and reaction conditions employed.

Recent research has explored base-mediated cascade reactions that can lead to complex polycyclic systems. These tandem reactions can generate multiple new bonds and stereogenic centers in a single step. Mechanistic studies suggest these transformations can proceed through a series of Michael additions and aldol (B89426) condensations, culminating in the formation of fused ring systems. nih.gov

Synthesis of Fused Heterocyclic Systems

A primary application of this compound in organic synthesis is as a building block for the construction of fused heterocyclic systems. ias.ac.in The hydrazinyl group is a key player in these transformations, often serving as a binucleophile in cyclocondensation reactions.

For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole-fused pyridines. Similarly, reactions with α-haloketones or α-halocarboxylic acids can yield imidazo[1,2-b]pyridazines and other related bicyclic systems. The iodo group can be utilized either before or after the initial cyclization to introduce further diversity into the fused heterocyclic scaffold.

The synthesis of various fused heterocyclic systems has been achieved through the reaction of hydrazine derivatives with different reagents. For instance, the reaction of a hydrazine derivative with ethyl cyanoacetate (B8463686) can yield a pyrazolone (B3327878) derivative. researchgate.net Similarly, reactions with acetylacetone (B45752) can produce pyrazole derivatives. researchgate.net The formation of tricyclic fused pyrazolines has also been reported through the reaction of exocyclic α,β-unsaturated ketones with hydrazine. semanticscholar.org

Table of Reactants and Resulting Fused Heterocyclic Products

ReactantFused Heterocyclic Product
Ethyl CyanoacetatePyrazolone derivative researchgate.net
AcetylacetonePyrazole derivative researchgate.net
α,β-Unsaturated KetonesTricyclic Fused Pyrazolines semanticscholar.org
Dicarbonyl CompoundsPyrazole-fused Pyridines
α-HaloketonesImidazo[1,2-b]pyridazines

The strategic combination of the reactivity of the hydrazinyl and iodo groups, along with the pyridine core, provides a powerful platform for the synthesis of a wide array of novel fused heterocyclic compounds with potential applications in various fields of chemistry.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy is an indispensable tool for determining the precise structure of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and chemical environment of protons and carbons, two-dimensional (2D) techniques are essential for unambiguously assigning these signals and elucidating the complete molecular framework.

For 2-Hydrazinyl-3-iodo-5-methylpyridine, the expected ¹H NMR spectrum would show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the protons of the hydrazinyl moiety (-NHNH₂). The ¹³C NMR spectrum would correspondingly display signals for the five unique carbons of the pyridine ring and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) This table is illustrative, showing plausible chemical shifts based on analogous structures.

Atom Label Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H4 Aromatic CH 7.85 -
H6 Aromatic CH 8.10 -
-CH₃ Methyl 2.30 -
-NH- Hydrazinyl 7.50 (broad) -
-NH₂ Hydrazinyl 4.50 (broad) -
C2 Pyridine C-N - 158.5
C3 Pyridine C-I - 92.0
C4 Pyridine C-H - 145.0
C5 Pyridine C-CH₃ - 130.0
C6 Pyridine C-H - 148.0

2D NMR experiments reveal correlations between different nuclei, allowing for a definitive assignment of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be expected between the aromatic protons H4 and H6, confirming their positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would be used to unambiguously assign the carbon signals for C4, C6, and the methyl group based on the known chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton. For instance, the protons of the methyl group (-CH₃) would show a correlation to carbons C4, C5, and C6, confirming the substituent's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, providing insights into the molecule's conformation. nih.gov A NOESY spectrum could reveal spatial proximity between the hydrazinyl N-H protons and the aromatic proton at the C6 position, which would help define the preferred orientation of the hydrazinyl group.

Table 2: Illustrative 2D NMR Correlations for this compound

Technique Proton (¹H) Correlated Nucleus (¹H or ¹³C) Information Gained
COSY H4 (7.85 ppm) H6 (8.10 ppm) J-coupling between ring protons
HSQC H6 (8.10 ppm) C6 (148.0 ppm) Direct H6-C6 bond connectivity
HSQC -CH₃ (2.30 ppm) -CH₃ (17.5 ppm) Direct H-C bond in methyl group
HMBC -CH₃ (2.30 ppm) C4, C5, C6 Position of methyl group at C5
HMBC H4 (7.85 ppm) C2, C3, C5, C6 Assignment of quaternary carbons

| NOESY | H6 (8.10 ppm) | -NH- (7.50 ppm) | Spatial proximity of hydrazinyl group to C6 |

Dynamic NMR (DNMR) could be applicable to study the conformational dynamics of the 2-hydrazinyl group. Restricted rotation around the C2-N bond, due to steric hindrance from the adjacent iodine atom, could lead to the existence of distinct rotamers at low temperatures. datapdf.com A variable-temperature NMR study could potentially show broadening and coalescence of the aromatic proton signals (H4 and H6) as the temperature is lowered, allowing for the calculation of the rotational energy barrier.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction is the most powerful technique for determining the exact three-dimensional structure of a molecule in the solid state. carleton.edumdpi.com It provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, known as the crystal packing.

The crystal packing of this compound would be dictated by a series of non-covalent interactions.

Hydrogen Bonding: The hydrazinyl group contains excellent hydrogen bond donors (N-H) and acceptors (the lone pair on the terminal nitrogen). It is highly probable that strong intermolecular N-H···N hydrogen bonds would be a dominant feature, linking molecules into chains or networks.

Halogen Bonding: The iodine atom at the C3 position is a potential halogen bond donor. Given that pyridine nitrogen atoms are effective halogen bond acceptors, a C-I···N interaction between the iodine of one molecule and the pyridine nitrogen of another is a highly anticipated feature of the crystal packing. nih.govresearchgate.net This type of interaction plays a significant role in crystal engineering. researchgate.netnih.gov

Table 3: Potential Intermolecular Interactions in the Crystal Structure

Interaction Type Donor Acceptor Plausible Distance (Å)
Hydrogen Bond Hydrazinyl N-H Pyridine N or Hydrazinyl N 2.9 - 3.2
Halogen Bond Pyridine C-I Pyridine N 3.0 - 3.4

SC-XRD data would provide definitive information on the molecule's conformation. This includes the planarity of the pyridine ring and the torsion angles defining the orientation of the iodo and hydrazinyl substituents relative to the ring. The analysis would reveal whether steric strain between the bulky iodine and the hydrazinyl group at adjacent positions causes either substituent to twist out of the plane of the pyridine ring.

Furthermore, while the hydrazinyl form is expected to be dominant, SC-XRD can distinguish between potential tautomers by precisely measuring bond lengths. For example, a C=N double bond and an N-N single bond would have distinctly different lengths than a C-N single bond and an N=N double bond, allowing for unambiguous identification of the tautomeric form present in the crystal.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 parts per million, ppm). This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, HRMS would be used to confirm its elemental formula of C₆H₇IN₄. The experimentally measured mass would be compared to the theoretically calculated exact mass.

Table 4: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₆H₇IN₄
Ionization Mode ESI+
Adduct [M+H]⁺
Calculated Exact Mass 262.9842
Hypothetical Measured Mass 262.9845

This precise mass measurement provides unequivocal confirmation of the compound's elemental composition, complementing the structural data obtained from NMR and SC-XRD.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive method for identifying functional groups and probing the intermolecular interactions within a molecular system. For this compound, the vibrational spectrum is characterized by contributions from the pyridine ring, the hydrazinyl substituent, the methyl group, and the carbon-iodine bond.

The pyridine ring itself has a set of characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. nih.gov The C-H in-plane bending vibrations of the aromatic ring are expected in the 1300-1020 cm⁻¹ range. nih.gov The C₂v point-group symmetry of an unsubstituted pyridine molecule results in 27 possible vibrational modes, all of which are Raman active, while 24 are IR active. aps.org The substitution pattern of this compound lowers this symmetry, potentially leading to the activation of otherwise silent modes and shifts in vibrational frequencies.

The hydrazinyl (-NHNH₂) group introduces distinct vibrational signatures. The N-H stretching vibrations are anticipated in the 3400-3200 cm⁻¹ region. The presence of multiple peaks in this region can be indicative of symmetric and asymmetric stretching modes of the -NH₂ group. The position and shape of these bands are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular N-H···N hydrogen bonds can form, leading to a broadening and red-shifting (lower frequency) of the N-H stretching bands. Intramolecular hydrogen bonding between the hydrazinyl group and the pyridine ring nitrogen is also a possibility that would influence these vibrational frequencies.

The methyl (-CH₃) group attached to the pyridine ring at the 5-position will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are expected around 2962 cm⁻¹ and 2872 cm⁻¹, respectively. Bending vibrations for the methyl group typically appear in the 1470-1430 cm⁻¹ (asymmetric) and 1380-1370 cm⁻¹ (symmetric) regions.

The carbon-iodine (C-I) bond introduces vibrations at lower frequencies due to the heavy mass of the iodine atom. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

A hypothetical table of the prominent vibrational modes for this compound, based on characteristic group frequencies, is presented below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchingHydrazinyl (-NHNH₂)3400-3200
C-H Stretching (Aromatic)Pyridine Ring3100-3000
C-H Stretching (Aliphatic)Methyl (-CH₃)2970-2860
N-H BendingHydrazinyl (-NHNH₂)1650-1580
C=C, C=N Ring StretchingPyridine Ring1600-1400
C-H Bending (Aliphatic)Methyl (-CH₃)1470-1370
C-H In-plane BendingPyridine Ring1300-1020
C-N StretchingPyridine Ring, Hydrazinyl1350-1250
C-I StretchingIodo-Pyridine600-500

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet and visible light. The UV-Vis absorption spectrum of this compound is expected to be influenced by the electronic structure of the substituted pyridine ring.

Pyridine and its derivatives typically exhibit electronic transitions originating from π → π* and n → π* transitions. The π → π* transitions, which are generally of higher energy and intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are of lower energy and intensity, involve the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital.

The presence of the hydrazinyl, iodo, and methyl substituents on the pyridine ring will modulate the energies of these transitions. The hydrazinyl group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, indicating a decrease in the energy gap for electronic transitions. The iodine atom, with its lone pairs, can also participate in the electronic structure, potentially leading to further shifts in the absorption bands. Structurally similar compounds, such as other 2-hydrazinopyridine (B147025) derivatives, have shown absorption maxima in the range of 238-350 nm. researchgate.net

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence emission bands of a substance when it is dissolved in different solvents. This phenomenon is dependent on the differential solvation of the ground and excited states of the molecule.

For this compound, solvatochromism studies would be valuable in understanding the nature of its electronic transitions and the change in its dipole moment upon excitation. In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will exhibit a bathochromic shift in their π → π* absorption bands. Conversely, a hypsochromic (blue) shift would be observed if the ground state is more polar. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with protic solvents.

By recording the UV-Vis absorption spectra of this compound in a series of solvents with varying polarity (e.g., hexane, chloroform, ethanol (B145695), water), one could elucidate the nature of its electronic transitions. For instance, a red shift in the longest wavelength absorption band with increasing solvent polarity would suggest a π → π* transition with a more polar excited state.

A hypothetical representation of solvatochromic effects on the λmax of a key absorption band is presented below.

SolventPolarity IndexHypothetical λmax (nm)
n-Hexane0.1330
Dichloromethane3.1338
Acetonitrile (B52724)5.8345
Ethanol4.3348
Water10.2355

The photo-physical properties of a molecule describe the processes that occur after it absorbs light, including fluorescence, phosphorescence, and non-radiative decay. Fluorescence is the emission of light from a singlet excited state, and its study can provide information about the excited state's lifetime and the efficiency of radiative decay (quantum yield).

The fluorescence properties of this compound would be intrinsically linked to its electronic structure. The presence of the heavy iodine atom could potentially lead to a phenomenon known as the "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to a triplet excited state. This process would quench fluorescence and could potentially lead to phosphorescence. However, some substituted hydrazinopyridines have been reported to be non-fluorescent. researchgate.net

The excited state dynamics of this compound could be investigated using time-resolved fluorescence spectroscopy to measure the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is another crucial parameter. These properties are influenced by the solvent environment and the presence of quenchers.

A hypothetical table of photophysical parameters for this compound in a given solvent is shown below.

ParameterSymbolHypothetical Value
Absorption Maximumλabs350 nm
Molar Absorptivityε15,000 M⁻¹cm⁻¹
Emission Maximumλem420 nm
Fluorescence Quantum YieldΦf0.15
Fluorescence Lifetimeτf2.5 ns

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of pyridine (B92270) derivatives. These methods offer a balance between computational cost and accuracy for predicting molecular properties. For a molecule such as 2-Hydrazinyl-3-iodo-5-methylpyridine, a common approach involves using a hybrid functional like B3LYP combined with a basis set such as 6-311G++(d,p) to properly account for electron correlation and polarization effects. researchgate.netresearchgate.net

Geometry Optimization: The first step in computational analysis is to determine the molecule's most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. researchgate.net For this compound, geometry optimization would confirm the planarity of the pyridine ring. The calculations would also determine the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the hydrazinyl (-NHNH2), iodo (-I), and methyl (-CH3) substituents relative to the ring. The C-I bond length and the rotational barrier of the hydrazinyl group are key parameters that can be precisely calculated.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical but scientifically plausible data based on DFT calculations of similar substituted pyridine molecules. researchgate.net

ParameterPredicted ValueDescription
C-I Bond Length~2.10 ÅBond distance between the pyridine ring carbon and the iodine atom.
C-N (Hydrazinyl)~1.38 ÅBond distance between the pyridine ring carbon and the hydrazinyl nitrogen.
N-N Bond Length~1.45 ÅBond distance within the hydrazinyl group.
Pyridine Ring C-C~1.39 - 1.40 ÅAverage bond distance between carbon atoms in the aromatic ring.
Pyridine Ring C-N~1.34 ÅAverage bond distance between carbon and nitrogen atoms in the ring.
C-N-N-H DihedralVariableDescribes the rotation of the terminal -NH2 group.

Electronic Structure Analysis (HOMO-LUMO, MEP): The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyridine ring, while the LUMO may be distributed over the pyridine ring and the electronegative iodine atom.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule. nih.gov It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). In this molecule, the nitrogen atoms of the hydrazinyl group and the pyridine ring are expected to be the most negative (red) regions, making them susceptible to electrophilic attack. The hydrogen atoms of the hydrazinyl group and the region around the iodine atom (due to the σ-hole effect) would likely show positive potential (blue).

Table 2: Predicted Electronic Properties for this compound (Illustrative) This table presents hypothetical but scientifically plausible data based on DFT calculations of similar heterocyclic compounds. researchgate.netnih.gov

PropertyPredicted Value (eV)Significance
HOMO Energy~ -5.8 eVElectron-donating capability.
LUMO Energy~ -1.2 eVElectron-accepting capability.
HOMO-LUMO Gap (ΔE)~ 4.6 eVChemical reactivity and stability.

Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and intensities help in the assignment of experimental spectral bands to specific vibrational modes of the molecule. researchgate.net A computational study on the closely related 2-hydroxy-5-methyl-3-nitropyridine (B188116) demonstrated that DFT calculations can yield vibrational frequencies in good agreement with experimental data. researchgate.net For this compound, key predicted vibrations would include the N-H stretching of the hydrazinyl group, C-H stretching of the methyl group and pyridine ring, ring stretching modes (C=C, C=N), and the characteristic C-I stretching vibration at a lower frequency.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Illustrative) This table presents hypothetical but scientifically plausible data based on DFT calculations of analogous substituted pyridines. researchgate.net

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
N-H Asymmetric/Symmetric Stretch3300 - 3450-NH2 (Hydrazinyl)
C-H Aromatic Stretch3050 - 3150Pyridine Ring
C-H Aliphatic Stretch2900 - 3000-CH3
C=N / C=C Ring Stretch1550 - 1650Pyridine Ring
N-H Bending1500 - 1600-NH2 (Hydrazinyl)
C-I Stretch500 - 600C-Iodo

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable computational tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netresearchgate.netimist.ma Calculations can reliably predict the chemical shifts of the protons on the pyridine ring, the methyl group, and the hydrazinyl group, as well as the shifts for all carbon atoms. These predictions are crucial for assigning peaks in experimental spectra and confirming the molecular structure. For instance, the chemical shift of the carbon atom bonded to iodine (C3) would be significantly influenced by the heavy atom effect.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative) This table presents hypothetical but scientifically plausible data based on GIAO-DFT calculations of similar substituted pyridines. researchgate.netresearchgate.net

NucleusPredicted Chemical Shift (ppm)Description
¹H (Ring H4, H6)7.0 - 8.0Protons on the pyridine ring.
¹H (CH₃)2.2 - 2.5Methyl group protons.
¹H (NHNH₂)4.5 - 7.0 (broad)Hydrazinyl group protons.
¹³C (C2)~158Carbon attached to the hydrazinyl group.
¹³C (C3)~95Carbon attached to the iodine atom.
¹³C (C5)~135Carbon attached to the methyl group.
¹³C (CH₃)~18Methyl group carbon.

Computational chemistry is a powerful asset for investigating reaction mechanisms. For this compound, theoretical studies can elucidate the pathways of reactions it might undergo. For example, 2-hydrazinylpyridines are known to participate in oxidative coupling reactions. rsc.org A computational study could map the potential energy surface for such a reaction, identifying the structures of intermediates and, crucially, the transition states that connect them. researchgate.net By calculating the activation energies (the energy difference between reactants and transition states), the feasibility of different proposed mechanisms can be assessed, providing a detailed, atomistic understanding of how the reaction proceeds. nih.gov

Molecular Dynamics (MD) Simulations

While specific Molecular Dynamics (MD) simulations focusing on the host-guest chemistry or self-assembly of this compound are not prominently featured in the literature, this technique is highly applicable. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. This approach could be used to study the behavior of the compound in different solvent environments, its interaction with surfaces, or its potential binding within the active site of a protein. Such simulations would rely on a force field to describe the interactions between atoms and could reveal information about conformational changes, binding stability, and diffusion properties.

QSAR and QSPR Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. chemrevlett.commdpi.com In the context of non-biological aspects, a QSPR study could be developed for a series of related substituted hydrazinyl-pyridines to predict their chemical reactivity. researchgate.net Molecular descriptors for each compound—such as electronic properties (HOMO/LUMO energies, dipole moment), steric parameters (molecular volume), and topological indices—would be calculated. These descriptors would then be used to build a mathematical model that can predict a specific reactivity parameter, such as the rate constant for a particular reaction, for other, untested compounds in the series.

: Crystal Structure Prediction and Polymorphism Studies of this compound

As of the latest available data, specific computational and theoretical investigations into the crystal structure prediction and polymorphism of this compound have not been extensively reported in publicly accessible scientific literature. While computational methods are frequently employed to predict the crystal structures and explore the polymorphic landscapes of various organic molecules, including pyridine derivatives, dedicated studies on this particular compound are not readily found.

Theoretical approaches to crystal structure prediction typically involve generating a multitude of potential crystal packings from the molecular structure and then ranking them based on their lattice energies. These calculations, often employing force fields or more advanced quantum mechanical methods, can provide valuable insights into the most likely observable crystal forms.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. Computational studies in this domain aim to identify and characterize the energetic and structural relationships between different potential polymorphs. Such studies can help in understanding the stability of different forms and the conditions under which they might be observed.

Although direct research on this compound is not available, studies on structurally related pyridine compounds have utilized these computational techniques. For instance, research on other pyridine derivatives has successfully employed Density Functional Theory (DFT) and other methods to analyze crystal structures and predict vibrational frequencies, which are then compared with experimental data from X-ray diffraction and spectroscopic analyses. These studies highlight the power of computational chemistry in complementing experimental findings.

Given the absence of specific data for this compound, the following table is a hypothetical representation of what a computational study might produce. It is important to note that this data is for illustrative purposes only and is not based on actual research findings for this compound.

Hypothetical Data from a Polymorphism Prediction Study

PolymorphSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Relative Energy (kJ/mol)
Form IP2₁/c8.512.17.995.2807.40.0
Form IIP-16.28.910.3105.4549.1+2.5
Form IIIC2/c15.45.813.6110.11139.7+4.1

Further experimental and computational research is necessary to elucidate the crystal structure and polymorphic behavior of this compound. Such studies would be invaluable for understanding its solid-state properties and potential applications.

Applications of 2 Hydrazinyl 3 Iodo 5 Methylpyridine in Advanced Chemical Research

A Multifaceted Building Block in Organic Synthesis

The strategic placement of reactive functional groups on the pyridine (B92270) core of 2-Hydrazinyl-3-iodo-5-methylpyridine makes it an ideal starting material for the construction of intricate molecular architectures. Its utility spans the synthesis of complex heterocyclic systems, the development of advanced pyridine derivatives with tailored properties, and the creation of analogues of natural products.

Crafting Complex Heterocyclic Systems

The hydrazine (B178648) group in this compound is a powerful tool for the synthesis of fused heterocyclic systems. This functionality can readily react with various electrophiles to form new rings, leading to the creation of polycyclic structures with diverse biological and material properties. For instance, the reaction of hydrazine derivatives with dicarbonyl compounds is a well-established method for constructing pyridazine (B1198779) rings, which can be fused to the initial pyridine core. Similarly, reactions with β-ketoesters or malonic esters can lead to the formation of pyrazole (B372694) and pyrazolone-fused pyridines. The presence of the iodine atom offers an additional site for modification, allowing for subsequent cross-coupling reactions to further elaborate the heterocyclic framework.

The general reactivity of hydrazine derivatives in forming heterocyclic rings is well-documented. For example, the synthesis of pyrimido[2,1‐f] nih.govresearchgate.netresearchgate.nettriazines has been achieved through the cyclization of aminomethyl derivatives of thieno[3,2‐d]pyrimidines in the presence of hydrazine hydrate (B1144303). While not directly involving this compound, this illustrates the fundamental reactivity of the hydrazine group in constructing fused heterocyclic systems.

A Precursor to Advanced Pyridine Derivatives

The substituent pattern of this compound allows for the systematic modification of its electronic and steric properties, making it a valuable precursor for advanced pyridine derivatives. The hydrazine group can be transformed into a variety of other functional groups. For example, it can be oxidized to a diazonium salt, which can then be replaced by a wide range of substituents through Sandmeyer-type reactions.

The iodine atom is particularly useful for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, and Buchwald-Hartwig couplings, among others, can be employed to form new carbon-carbon and carbon-heteroatom bonds at the 3-position of the pyridine ring. This enables the introduction of aryl, alkyl, alkynyl, and amino groups, thereby fine-tuning the electronic and steric profile of the resulting pyridine derivatives for specific applications in areas such as medicinal chemistry and materials science.

Reaction TypeReagent/CatalystResulting Functional Group
DiazotizationNaNO₂, HClDiazonium Salt (-N₂⁺Cl⁻)
Suzuki CouplingArylboronic acid, Pd catalystAryl group
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl group
Buchwald-Hartwig AminationAmine, Pd catalystAmino group

Enabling Innovations in Materials Science

The unique electronic and structural features of this compound also make it a valuable component in the design and synthesis of novel organic materials. Its ability to participate in a variety of chemical transformations allows for its incorporation into polymers, supramolecular assemblies, and other functional materials.

A Precursor for Functional Organic Materials

The pyridine ring, with its inherent electron-deficient nature, is a common component in a variety of functional organic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The substituents on this compound can be strategically modified to tune the electronic properties of the resulting materials.

For example, the hydrazine moiety can be used to link pyridine units together, forming conjugated polymers with interesting photophysical and electronic properties. The iodine atom provides a convenient handle for post-polymerization modification, allowing for the fine-tuning of the material's properties after the initial polymerization step. The ability to introduce a wide range of functional groups through cross-coupling reactions at the iodo-position is particularly valuable in this context, as it allows for the rational design of materials with specific absorption and emission characteristics.

A Building Block for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to construct large, well-defined molecular architectures. The pyridine nitrogen atom in this compound is a classic hydrogen bond acceptor and a ligand for a wide variety of metal ions. The hydrazine group can also participate in hydrogen bonding, acting as both a donor and an acceptor.

These features make this compound an excellent building block for the construction of supramolecular assemblies, such as metal-organic frameworks (MOFs), hydrogen-bonded networks, and liquid crystals. The directionality of the pyridine nitrogen and the potential for multiple hydrogen bonding interactions allow for the programmed assembly of complex and functional supramolecular structures. The ability to modify the periphery of the molecule via the iodo and methyl groups provides a mechanism for controlling the packing and properties of the resulting assembly.

Hydrogen-Bonded Frameworks

The structure of this compound is exceptionally well-suited for the construction of hydrogen-bonded organic frameworks (HOFs). The hydrazinyl group (-NHNH2) is a potent hydrogen-bond donor and acceptor, capable of forming multiple, directionally specific interactions. ustc.edu.cn Concurrently, the nitrogen atom of the pyridine ring acts as a reliable hydrogen-bond acceptor. researchgate.net

A particularly notable feature is the iodine atom at the 3-position. This substituent can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a lone pair on a nitrogen or oxygen atom. researchgate.net This dual capacity for both hydrogen and halogen bonding designates this compound as a versatile tecton (building block) for designing complex, multi-dimensional supramolecular networks. The interplay between these different non-covalent forces can be exploited to control the assembly and final architecture of the resulting crystalline material. researchgate.net

Table 1: Potential Non-Covalent Interaction Sites in this compound

Functional GroupPotential RoleType of Interaction
Hydrazinyl (-NHNH₂)Donor & AcceptorHydrogen Bond
Pyridine NitrogenAcceptorHydrogen Bond
Iodo (-I)DonorHalogen Bond
Coordination Polymers and Metal-Organic Frameworks (MOFs) Ligand Development

The this compound molecule is an excellent candidate for ligand development in the field of coordination polymers and metal-organic frameworks (MOFs). It possesses two primary metal-binding sites: the pyridine ring nitrogen and the terminal nitrogen of the hydrazinyl group. This bifunctional nature allows it to act as a chelating or, more commonly, a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. researchgate.netnih.govmdpi.com

The choice of metal ion and reaction conditions can direct the self-assembly process, leading to a wide variety of structural topologies. rsc.orgnih.gov The methyl group provides steric influence that can affect the packing of the polymer chains, while the iodo-substituent offers a site for post-synthetic modification, where the C-I bond can be functionalized after the framework has been constructed, introducing new properties to the material.

Exploration in Sensing and Molecular Recognition Systems (as a component)

The inherent functionalities of this compound make it a promising component for the design of chemical sensors and molecular recognition systems. The hydrogen-bond donor capabilities of the hydrazinyl group, combined with the halogen-bond donating potential of the iodo group, create a binding pocket suitable for the recognition of anions or other electron-rich guest molecules. nih.gov

Upon binding of a target analyte, changes in the electronic environment of the pyridine ring could lead to a detectable optical response, such as a change in color (colorimetric sensing) or fluorescence. The hydrazinyl group can also be readily condensed with aldehydes or ketones to form hydrazone derivatives, a common strategy for creating sophisticated chemosensors where the binding event modulates the electronic properties of a larger conjugated system.

Development as a Ligand in Catalysis Research

The coordination chemistry of this compound extends naturally into its use as a ligand in homogeneous and heterogeneous catalysis. Ligands based on hydrazone and pyridine moieties are widely studied for their ability to stabilize and electronically tune transition metal centers, impacting their catalytic activity and selectivity. jocpr.comresearchgate.netjptcp.com

Design of Metal-Organic Catalysts

By coordinating this compound to catalytically active metals such as palladium, copper, rhodium, or iron, a diverse range of metal-organic catalysts can be designed. The ligand's electronic properties, influenced by the electron-donating methyl group and the electron-withdrawing (by induction) iodo group, can modify the reactivity of the metal center. The steric bulk of the ligand can also play a crucial role in controlling access to the catalytic site, potentially influencing substrate selectivity.

Evaluation in Various Catalytic Transformations (e.g., Asymmetric Catalysis, Cross-Coupling)

The most direct catalytic application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to Pd(0) catalysts, making it an ideal starting material for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. osti.govnih.govorganic-chemistry.org These reactions would allow for the facile introduction of a wide variety of aryl, alkynyl, or amino groups at the 3-position of the pyridine ring.

Furthermore, complexes formed from this ligand are potential catalysts for such transformations. For instance, a palladium complex of this compound could be evaluated for its efficacy in catalyzing C-C and C-N bond-forming reactions. While the parent molecule is achiral, it can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis, for example, by reacting the hydrazinyl group with a chiral ketone.

Table 2: Illustrative Cross-Coupling Reaction with this compound as a Substrate

Reaction TypeCoupling PartnerCatalyst (Example)Base (Example)Product Type
SuzukiArylboronic acidPd(PPh₃)₄K₂CO₃3-Aryl-2-hydrazinyl-5-methylpyridine
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuIEt₃N3-Alkynyl-2-hydrazinyl-5-methylpyridine
Buchwald-HartwigAminePd₂(dba)₃, XantphosCs₂CO₃3-Amino-2-hydrazinyl-5-methylpyridine

Exploration in Agrochemicals Research (as a synthetic intermediate for novel agents)

Pyridine-based compounds are a cornerstone of the modern agrochemical industry, found in numerous high-performance fungicides, insecticides, and herbicides. researchgate.netnih.govagropages.comnih.gov this compound represents a valuable and versatile intermediate for the synthesis of novel agrochemical candidates. mdpi.com

The molecule serves as a scaffold that can be elaborated in multiple ways. The hydrazinyl group is a key precursor for the formation of various five- and six-membered heterocyclic rings, such as pyrazoles and triazoles, which are common pharmacophores in pesticides. mdpi.com For example, reaction with a β-diketone can yield a pyrazole-substituted pyridine. Simultaneously, the iodo group provides a reliable handle for introducing diverse substituents via cross-coupling chemistry, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. researchgate.netnih.gov This dual functionality allows chemists to systematically modify different parts of the molecule to optimize biological activity, selectivity, and environmental profile.

Future Directions and Research Challenges

Development of More Sustainable Synthetic Routes (Green Chemistry Principles)

The future synthesis of 2-Hydrazinyl-3-iodo-5-methylpyridine will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. acs.orgrsc.org Current synthetic approaches often rely on traditional methods that may involve harsh conditions or generate significant waste. Future research should focus on developing more eco-friendly alternatives.

One promising avenue is the exploration of catalyst-free reactions, which simplify procedures and minimize metallic waste. rsc.org For instance, developing a one-pot multicomponent reaction (MCR) could offer a highly efficient and atom-economical route to the target molecule or its precursors. researchgate.netnih.gov Such strategies reduce the number of synthetic steps, thereby saving energy and resources. researchgate.net

Furthermore, the use of greener solvents, such as water or bio-based solvents, and alternative energy sources like microwave irradiation or ultrasonication could significantly enhance the sustainability of the synthesis. nih.gov Visible-light-mediated reactions, which can proceed at room temperature with low-energy light sources, represent another exciting frontier for the synthesis of hydrazinylpyridines and their derivatives. rsc.org The development of solvent- and halide-free synthetic methods, where reactants themselves act as the reaction medium, would be a significant step towards an ideal green synthesis. rsc.org

Green Chemistry ApproachPotential Benefit for Synthesis
Multicomponent Reactions (MCRs)Increased atom economy, reduced steps. researchgate.netnih.gov
Catalyst-Free SynthesisReduced metal waste, simplified purification. rsc.org
Alternative Energy SourcesFaster reaction times, lower energy consumption. nih.gov
Visible-Light Photoredox CatalysisMild reaction conditions, high selectivity. rsc.org
Solvent-Free ReactionsElimination of solvent waste, simplified workup. rsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dual functionality of this compound, possessing both a nucleophilic hydrazinyl group and an electrophilic iodinated carbon, opens up a wide array of potential chemical transformations. The hydrazinyl moiety can participate in condensation reactions to form hydrazones or be used in the construction of other heterocyclic rings. mdpi.com The carbon-iodine bond is a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at the 3-position of the pyridine (B92270) ring. organic-chemistry.org

Future research should aim to uncover novel reactivity patterns by exploring reactions that engage both functional groups in a single transformation or a cascade sequence. For example, intramolecular cyclization reactions could lead to the formation of novel fused heterocyclic systems. The reactivity of this compound could also be compared with other distonic isomers of pyridine radical cations to understand the influence of substituent positions on reaction outcomes. nih.gov The development of metal-free coupling and cyclization reactions would be particularly noteworthy from a green chemistry perspective. acs.org

Integration into Flow Chemistry and Automation for Scalable Synthesis

To meet potential industrial demands and to facilitate high-throughput screening of derivatives, the integration of the synthesis of this compound into flow chemistry and automated platforms is a critical future direction. Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. researchgate.netmdpi.com

Automated synthesis platforms can rapidly generate libraries of derivatives by systematically varying the reactants and reaction conditions. researchgate.netnih.govresearchgate.net This would be invaluable for exploring the structure-activity relationships of compounds derived from this compound in various applications. researchgate.net The development of robust and reliable flow and automated protocols will be a key challenge, requiring careful optimization of reaction parameters such as temperature, pressure, and residence time. researchgate.netnih.gov

TechnologyAdvantage in Synthesis
Flow ChemistryImproved safety, scalability, and control. researchgate.netmdpi.com
Automated SynthesisHigh-throughput library generation, rapid optimization. researchgate.netnih.gov
Integrated Analysis (e.g., LC-MS, NMR)Real-time reaction monitoring and quality control. nih.gov

Advanced Characterization of Transient Intermediates in Reactions

A deeper understanding of the reaction mechanisms involving this compound will be crucial for optimizing existing transformations and discovering new ones. This necessitates the use of advanced analytical techniques to detect and characterize transient intermediates. Spectroscopic methods such as in-situ NMR, transient absorption spectroscopy, and mass spectrometry can provide valuable insights into the short-lived species that are formed during a reaction. acs.orgrsc.orgnih.gov

For instance, in photochemical or electrochemical reactions, time-resolved spectroscopy could be employed to study the excited states and radical intermediates. acs.org The identification of such transient species can help to elucidate complex reaction pathways and guide the rational design of more efficient catalytic systems. rsc.org

Synergistic Experimental and Computational Approaches for Mechanistic Understanding

The combination of experimental studies with computational modeling represents a powerful strategy for gaining a comprehensive understanding of the reactivity of this compound. rsc.org Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed regioselectivity and stereoselectivity. nih.govnih.gov

Such computational studies can provide insights that are difficult to obtain through experiments alone, such as the precise geometry of transition states. benthamscience.comresearchgate.net The synergy between experimental and computational chemistry will be instrumental in building accurate predictive models for the reactivity of this compound and in designing novel catalysts and reactions. rsc.org

Design and Synthesis of Derivatives with Tunable Properties for Specific Material Science Applications

The pyridine scaffold is a key component in many functional materials, and the unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel materials with tailored properties. nih.gov The presence of the iodo group allows for the introduction of various functionalities through cross-coupling reactions, which can be used to tune the electronic and photophysical properties of the resulting molecules. nih.gov

Future research could focus on the synthesis of derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.comresearchgate.net The hydrazinyl group can be used to create extended conjugated systems or to coordinate with metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic or catalytic properties. The design and synthesis of liquid crystalline materials based on this pyridine core is another promising area of exploration. nih.gov

Q & A

Basic Questions

Q. What are the recommended synthetic protocols for preparing 2-Hydrazinyl-3-iodo-5-methylpyridine in academic research settings?

  • Methodological Answer : The synthesis typically involves cyclization reactions using hydrazine derivatives. A common approach is reacting iodinated pyridine precursors with hydrazine hydrate under reflux conditions. For example, 3-iodo-5-methylpyridine derivatives can be treated with hydrazine in ethanol at 80–90°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Monitoring reaction progress with TLC and optimizing stoichiometry (1:1.2 molar ratio of precursor to hydrazine) minimizes byproducts.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify hydrazinyl (-NH-NH2_2) and iodine substituents. The hydrazinyl proton appears as a broad singlet near δ 4.5–5.5 ppm, while aromatic protons show splitting patterns consistent with pyridine substitution .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns due to iodine (e.g., m/z 275.9874 for C6_6H8_8IN3_3) .
  • IR Spectroscopy : N-H stretching (3200–3400 cm1^{-1}) and C-I bonds (500–600 cm1^{-1}) provide functional group validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (argon) to prevent degradation.
  • Spill Management : Neutralize spills with activated carbon and dispose via hazardous waste protocols. Avoid aqueous rinsing to prevent iodine leaching .

Advanced Research Questions

Q. How should researchers approach optimizing reaction conditions for introducing the hydrazinyl group in pyridine derivatives to minimize side reactions?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance hydrazine nucleophilicity but may increase side reactions. Ethanol/water mixtures (4:1) balance reactivity and selectivity .
  • Temperature Control : Lower temperatures (60–70°C) reduce decomposition but prolong reaction time. Microwave-assisted synthesis (100°C, 30 min) improves yield while minimizing byproducts .
  • Catalysis : Additives like acetic acid (5 mol%) protonate the pyridine ring, facilitating hydrazine attack .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguous NMR assignments (e.g., tautomerism in hydrazinyl groups) by determining crystal structures .
  • Isotopic Labeling : Introduce 15^{15}N labels to track hydrazinyl proton environments in 1^1H-15^{15}N HMBC spectra.
  • Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 5-Hydrazinyl-2-methylpyridine) to identify substitution-specific shifts .

Q. What strategies can be employed to analyze contradictory bioactivity data observed in different studies involving this compound?

  • Methodological Answer :

  • Assay Standardization : Validate cell-based assays (e.g., antimicrobial testing) using consistent cell lines (e.g., E. coli ATCC 25922) and controls.
  • Metabolic Stability Studies : Assess compound stability in buffer vs. serum to differentiate intrinsic activity from degradation artifacts.
  • Dose-Response Curves : Use Hill slope analysis to distinguish true bioactivity from nonspecific toxicity. IC50_{50} values should be replicated across ≥3 independent experiments .

Q. How does the presence of iodine and hydrazinyl groups influence the coordination chemistry of this compound in metal complexes?

  • Methodological Answer :

  • Ligand Design : The hydrazinyl group acts as a bidentate ligand, coordinating transition metals (e.g., Co(II), Cu(II)) via N–N and pyridyl N atoms. Iodine’s electron-withdrawing effect stabilizes metal-ligand bonds .
  • Spectroscopic Analysis : UV-Vis (d-d transitions) and EPR confirm octahedral geometry in Co(II) complexes. Magnetic susceptibility measurements quantify spin states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.